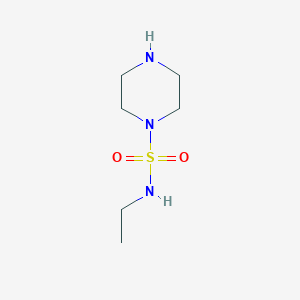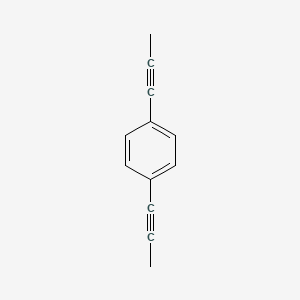![molecular formula C15H21BrN2O4 B3176692 4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine CAS No. 1044148-89-1](/img/structure/B3176692.png)
4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine
説明
“4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . This compound is an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the tert-butoxycarbonyl (Boc) group. This group is formally regarded as the acid anhydride derived from a Boc group . It reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用
Synthesis of Amino Acid Derivatives
This compound is used in the preparation of tert-butoxycarbonyl derivatives of amino acids . The process involves the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate, which helps optimize and individualize the process .
Asymmetric Synthesis of α-Amino Acids
The compound can be used for the asymmetric synthesis of α-amino acids . The methylene carbon of the morpholinone can be efficiently brominated with NBS in CCl4 to give a single diastereomeric bromide (anti) .
Preparation of Photoactive Peptides
The compound is used in the preparation of diarylethene (DAE) amino acids, which are an interesting class of molecules used in the creation of photoactive peptides . These peptides have light-controllable molecular structures, making them potential candidates for new smart drugs .
Building Units in Light-Sensitive Supramolecular Systems
The compound is used in the synthesis of photosensitive peptides, which are interesting as building units in light-sensitive supramolecular systems . These systems could have different applications as smart materials .
Synthesis of Photochromic Moieties
The compound is used in the synthesis of photochromic moieties, which are defined by the possibility of light-induced switching to another isomer or chemical species . These structural changes are significant enough to impact the potential peptide conformation, thereby influencing its bioactivity and/or ability to self-assemble .
Use in Commercial Production
The compound is commercially available and used in various research and industrial applications . It’s often used in the synthesis of other complex organic compounds .
作用機序
Target of Action
Compounds with tert-butoxycarbonyl (boc) groups are often used in organic synthesis as protecting groups for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protective group for amines during organic synthesis, preventing unwanted reactions with other functional groups present in the molecule .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical pathways, particularly those involving amine functional groups .
Pharmacokinetics
The boc group’s role as a protecting group suggests that it may influence the compound’s bioavailability by preventing premature degradation or metabolism .
Result of Action
The boc group’s role as a protecting group suggests that it may facilitate the successful synthesis of complex organic molecules by preventing unwanted reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine”. For instance, the pH of the environment can influence the addition and removal of the Boc group . Furthermore, temperature and solvent can also affect the efficiency of reactions involving this compound .
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
特性
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICLTQVXTGPTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



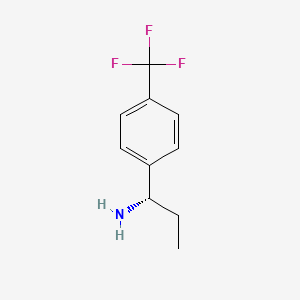
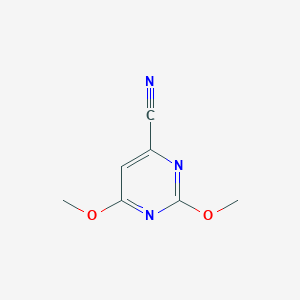
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)

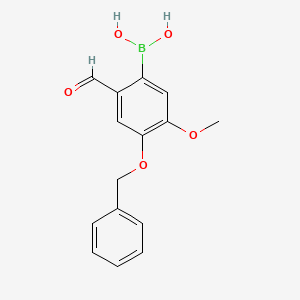
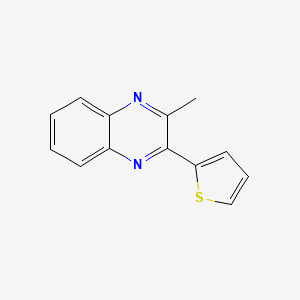
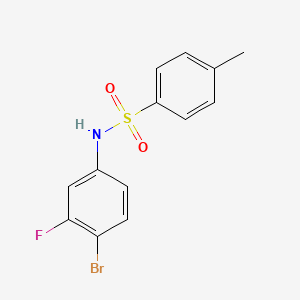
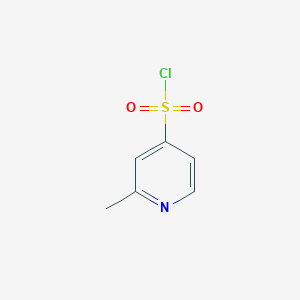
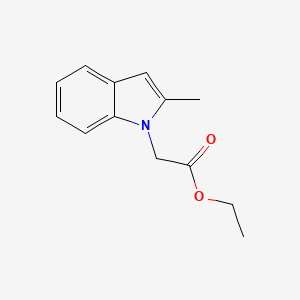
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
